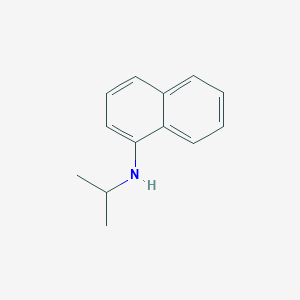
N-(Propan-2-YL)naphthalen-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(Propan-2-YL)naphthalen-1-amine is a useful research compound. Its molecular formula is C13H15N and its molecular weight is 185.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(Propan-2-YL)naphthalen-1-amine, also known as 2-Methyl-1-(naphthalen-2-YL)propan-2-amine, is a compound of significant interest due to its potential pharmacological properties, particularly its interactions with neurotransmitter systems. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and comparative analysis with similar compounds.
- Molecular Formula : C15H17N
- Molecular Weight : 229.31 g/mol
- Structure : The compound features a naphthalene ring bonded to an isopropylamine group, which contributes to its unique biological activity.
This compound primarily acts as a releasing agent for key neurotransmitters:
- Serotonin
- Norepinephrine
- Dopamine
These neurotransmitters play crucial roles in mood regulation and cognitive functions. The compound's ability to enhance the release of these neurotransmitters may lead to therapeutic effects in mood disorders and cognitive enhancement.
Neurotransmitter Interaction
The biological activity of this compound is characterized by:
- Increased Release : It promotes the release of serotonin, norepinephrine, and dopamine, potentially influencing mood and attention.
- Potential Therapeutic Applications : The modulation of these neurotransmitters suggests possible applications in treating conditions such as depression and anxiety disorders.
Comparative Analysis with Similar Compounds
A comparison with structurally related compounds reveals distinct differences in biological activity:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Methyl-1-(naphthalen-2-YL)propan-2-amine | Similar structure but different amine positioning | May exhibit different biological activities |
| 2-Naphthylamine | Lacks methyl and propan groups | Simpler structure; primarily used in dye production |
| N-(Naphthalen-2-YL)-N-methylpropanamide | Contains a methyl group instead of propan group | Different functional properties due to methylation |
| N,N-Dimethyl-naphthalenamine | Dimethylated version | Increased lipophilicity may alter biological activity |
The unique structural configuration of this compound enhances its pharmacological profile compared to these related compounds, making it a candidate for further research in medicinal chemistry.
Case Studies and Research Findings
Recent studies have explored the compound's effects on various biological systems:
- Mood Disorders : Research indicates that the compound may have antidepressant-like effects by enhancing serotonergic and noradrenergic transmission. Animal models have shown improved behavioral responses consistent with increased levels of serotonin and norepinephrine.
- Cognitive Enhancement : In vitro studies suggest that this compound can improve cognitive functions through its action on dopamine pathways, which are critical for attention and learning processes.
- Anticancer Potential : Preliminary investigations into the compound's antiproliferative effects have shown promise in cancer cell lines, indicating potential applications in oncology. The mechanism appears to involve modulation of tubulin dynamics, similar to other known anticancer agents .
Eigenschaften
CAS-Nummer |
18085-03-5 |
|---|---|
Molekularformel |
C13H15N |
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
1-naphthalen-2-ylpropan-2-amine |
InChI |
InChI=1S/C13H15N/c1-10(14)8-11-6-7-12-4-2-3-5-13(12)9-11/h2-7,9-10H,8,14H2,1H3 |
InChI-Schlüssel |
UPQSZFKXKRKCGZ-UHFFFAOYSA-N |
SMILES |
CC(C)NC1=CC=CC2=CC=CC=C21 |
Kanonische SMILES |
CC(CC1=CC2=CC=CC=C2C=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















